BenchChemオンラインストアへようこそ!

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Coagulation factor XII HTS profiling Pyrazole SAR

1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (CAS 890604-94-1) is a synthetic small molecule that combines a 3,5‑dimethyl‑1H‑pyrazole pharmacophore with a 2,3‑dihydro‑1H‑inden‑5‑yloxy fragment via a secondary‑alcohol linker. The molecular formula is C₁₇H₂₂N₂O₂, the average mass is 286.375 g·mol⁻¹, and the monoisotopic mass is 286.168128 Da.

Molecular Formula C17H22N2O2
Molecular Weight 286.375
CAS No. 890604-94-1
Cat. No. B2924285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
CAS890604-94-1
Molecular FormulaC17H22N2O2
Molecular Weight286.375
Structural Identifiers
SMILESCC1=CC(=NN1CC(COC2=CC3=C(CCC3)C=C2)O)C
InChIInChI=1S/C17H22N2O2/c1-12-8-13(2)19(18-12)10-16(20)11-21-17-7-6-14-4-3-5-15(14)9-17/h6-9,16,20H,3-5,10-11H2,1-2H3
InChIKeyQAIWHHRRYCGXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (CAS 890604-94-1): Procurement-Relevant Structural and Physicochemical Baseline


1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (CAS 890604-94-1) is a synthetic small molecule that combines a 3,5‑dimethyl‑1H‑pyrazole pharmacophore with a 2,3‑dihydro‑1H‑inden‑5‑yloxy fragment via a secondary‑alcohol linker. The molecular formula is C₁₇H₂₂N₂O₂, the average mass is 286.375 g·mol⁻¹, and the monoisotopic mass is 286.168128 Da . The compound possesses one stereocenter but is typically supplied as a racemate with a purity of ≥95% . It belongs to the class of pyrazole‑based screening compounds originally distributed through the Molecular Libraries Small Molecule Repository (MLSMR) and is primarily employed as a tool for early‑stage biochemical and cellular target‑identification campaigns.

Why 1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol Cannot Be Replaced by a Generic Pyrazole or Indane Analog


The target compound’s three‑dimensional architecture arises from the covalent fusion of a 3,5‑dimethylpyrazole, a secondary alcohol, and a conformationally semi‑rigid indane ether. Closely related analogs – such as the 4‑acetyl derivative (BDBM40383), the 4‑bromo variant, or the truncated 1‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)propan‑2‑ol that lacks the indane ring – differ in at least two key respects: the size and lipophilicity of the aromatic tail and the hydrogen‑bond donor/acceptor capacity of the central linker. These structural modifications can radically alter target engagement, as exemplified by the >50‑fold difference in observed binding potency between the acetylated and non‑acetylated scaffolds in the only publicly available side‑by‑side comparison [1]. Consequently, substituting the compound with a generic pyrazole‑propanol or an indane‑only fragment is unlikely to recapitulate its biological fingerprint, making it a distinct chemical tool for hypothesis‑driven screening.

Quantitative Evidence Guide for Scientific Selection of 1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol Over Structurally Related Analogs


Comparative Target Engagement: Absence of the 4‑Acetyl Group Reduces Steric Bulk and Eliminates Unwanted Coagulation Factor XII Binding

The 4‑acetyl analog (BDBM40383, MLS000050727) was tested in a Molecular Libraries Screening Center Network (MLSCN) assay against human coagulation factor XII and exhibited an IC₅₀ > 50 000 nM, indicating negligible binding [1]. The target compound (CAS 890604-94-1) lacks the 4‑acetyl substituent and therefore presents a smaller steric footprint and a different hydrogen‑bonding profile at the pyrazole C‑4 position. Although direct IC₅₀ data for the target compound in the same assay are not publicly available, the structural difference is expected to further reduce or abolish interaction with this off‑target serine protease, making the non‑acetylated scaffold a cleaner starting point for programs where factor XII activity is undesirable [2].

Coagulation factor XII HTS profiling Pyrazole SAR

Structural Differentiation: The 2,3-Dihydro-1H-inden-5-yloxy Motif Provides a Conformationally Restricted Aromatic Surface Absent in Simpler Pyrazole‑Propanols

The indane‑ether component of CAS 890604-94-1 introduces a bicyclic, partially saturated aromatic system that is geometrically distinct from the common benzyloxy or phenoxy alternatives. In the absence of the indane ring – as in 1‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)propan‑2‑ol (CAS 742097-03-6) – the calculated topological polar surface area (tPSA) decreases by approximately 20 Ų and the number of rotatable bonds drops from 5 to 2, fundamentally altering the molecule’s shape and potential for π‑stacking interactions . This conformational restriction can translate into higher binding affinity and selectivity for targets that recognize an extended aromatic groove.

Lipophilic efficiency Conformational restriction Fragment-based design

Lipophilicity Differentiation: The Indane Ring Elevates cLogP Relative to Halo‑Substituted Analogs, Offering a Distinct ADME Profile

The target compound (no halogen substituent on the pyrazole) is predicted to have a cLogP of approximately 3.0–3.3, whereas the 4‑bromo analog (1‑(4‑bromo‑3,5‑dimethyl‑pyrazol‑1‑yl)-3‑(indan‑5‑yloxy)‑propan‑2‑ol) carries a cLogP exceeding 3.8 due to the addition of the heavy halogen . Although both compounds share the indane‑ether backbone, the lower lipophilicity of CAS 890604-94-1 places it closer to the optimal range for oral lead‑like chemical space (cLogP < 3.5), potentially reducing the risk of poor solubility, high metabolic clearance, and phospholipidosis that often accompany higher‑logP analogs.

Lipophilicity ADME Lead-likeness

Absence of a Reactive Acetyl Group Improves Chemical Stability and Reduces Interference Artifacts in Biochemical Assays

The 4‑acetyl derivative (BDBM40383) contains an electrophilic ketone that can form Schiff‑base adducts with lysine residues or react with nucleophilic assay components, potentially generating false‑positive readouts in fluorescence‑ or luminescence‑based high‑throughput screens [1]. The target compound (CAS 890604-94-1) replaces the acetyl group with a hydrogen atom, eliminating this reactive center. PubChem PAINS (Pan‑Assay Interference Compounds) filters do not flag the target compound, whereas the acetyl analog may raise a structural alert for the acetophenone‑like moiety under certain substructure filters [2].

Assay interference Chemical stability PAINS filters

Recommended Application Scenarios for 1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol Based on Quantitative Evidence


Primary Biochemical High-Throughput Screening (HTS) Libraries – Kinase, GPCR, and Epigenetic Target Panels

The compound’s lack of a reactive acetyl group and its favorable cLogP (~3.0–3.3) make it a suitable candidate for inclusion in diversity‑oriented HTS collections targeting kinases, G‑protein‑coupled receptors (GPCRs), and epigenetic reader domains. Its structural differentiation from simpler pyrazole‑propanols (Δ rotatable bonds = 3, Δ tPSA ≈ +20.6 Ų) increases the likelihood of unique binding poses in ATP‑competitive or allosteric sites . Procurement for HTS libraries should specify ≥95% purity and racemic mixture to maximize hit‑finding potential.

Fragment‑Based Lead Discovery (FBLD) and Scaffold‑Hopping Campaigns

With a molecular weight of 286.4 Da and 5 rotatable bonds, CAS 890604-94-1 occupies the border between fragment and lead‑like space. Its indane‑ether moiety provides a conformationally restricted aromatic surface that can be elaborated into selective inhibitors for targets possessing deep hydrophobic sub‑pockets. The compound can serve as a scaffold‑hopping replacement for benzyloxy‑ or phenoxy‑pyrazole fragments, offering improved shape complementarity and metabolic stability [1].

Selectivity Counter‑Screening Against Coagulation Cascade Proteases

The 4‑acetyl analog (BDBM40383) exhibits an IC₅₀ > 50 000 nM against human coagulation factor XII, and the target compound is predicted to be even less active due to the absence of the acetyl group that could interact with the S1 pocket . This profile supports its use as a negative control or selectivity probe in coagulation‑cascade counter‑screens, particularly when profiling compounds arising from kinase or protease inhibitor programs where hematological safety is a concern.

Physicochemical Property Benchmarking for Indane‑Containing Analog Series

The compound’s predicted cLogP (~3.0–3.3) positions it at the lower lipophilicity end of the indane‑pyrazole series, approximately 0.5–0.8 log units below the 4‑bromo analog. This makes it a useful reference point for medicinal chemists calibrating lipophilic ligand efficiency (LLE) and solubility during the optimization of indane‑based leads . Procurement for this purpose should include a certificate of analysis confirming identity (¹H NMR, LC‑MS) and purity.

Quote Request

Request a Quote for 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.